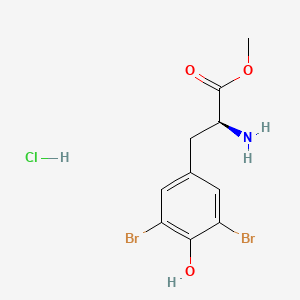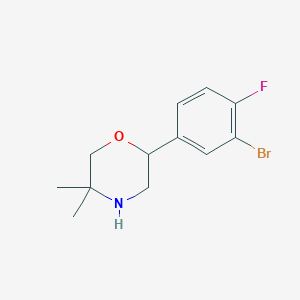
(S)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride is a synthetic compound derived from tyrosine, an amino acid. This compound is characterized by the presence of bromine atoms at positions 3 and 5 on the benzene ring, a hydroxyl group at position 4, and a methyl ester group. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride typically involves the bromination of L-tyrosine followed by esterification. The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or water. The reaction conditions usually involve maintaining the temperature between 0°C to 25°C to ensure selective bromination at the desired positions.
After bromination, the resulting 3,5-dibromo-L-tyrosine is subjected to esterification using methanol and a strong acid catalyst like hydrochloric acid or sulfuric acid. The reaction is typically conducted under reflux conditions to achieve the desired methyl ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(S)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like zinc (Zn) and hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated tyrosine derivatives.
Substitution: Azide or thiol-substituted derivatives.
科学的研究の応用
(S)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its antithyroid properties and potential use in treating hyperthyroidism.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones. This inhibition reduces the production of thyroid hormones, making it useful in the treatment of hyperthyroidism.
類似化合物との比較
Similar Compounds
3,5-Dibromo-L-tyrosine: A direct precursor in the synthesis of (S)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride.
2-Amino-4-bromophenol: Another brominated tyrosine derivative with different substitution patterns.
Uniqueness
This compound is unique due to its specific bromination pattern and the presence of a methyl ester group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
特性
分子式 |
C10H12Br2ClNO3 |
|---|---|
分子量 |
389.47 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11Br2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H/t8-;/m0./s1 |
InChIキー |
WBWBPCPGLKUMGJ-QRPNPIFTSA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)Br)O)Br)N.Cl |
正規SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13080397.png)



![1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080433.png)


